molecular formula C16H14O2 B12975024 3-Ethyl-10-hydroxyanthracen-9(10H)-one

3-Ethyl-10-hydroxyanthracen-9(10H)-one

Cat. No.: B12975024
M. Wt: 238.28 g/mol
InChI Key: GHTDXKCXLLZUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-10-hydroxyanthracen-9(10H)-one is an anthracenone derivative characterized by a hydroxy group at the 10-position and an ethyl substituent at the 3-position of the anthracene backbone. Anthracenones are tricyclic aromatic compounds with a ketone group at position 9, making them structurally versatile for chemical modifications.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3-ethyl-10-hydroxy-10H-anthracen-9-one

InChI

InChI=1S/C16H14O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,16,18H,2H2,1H3

InChI Key

GHTDXKCXLLZUBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The biological and physicochemical properties of anthracenones are highly dependent on substituent positions and types. Key comparisons include:

10-Hydroxy vs. 10-Chloro Substitution
  • Lacks hydrogen-bonding capacity compared to the hydroxy group.
  • 3-Ethyl-10-hydroxyanthracen-9(10H)-one :

    • The hydroxy group enables hydrogen bonding, improving solubility in polar solvents and interactions with biological targets (e.g., enzymes or receptors).
Ethyl Substituent Position (3 vs. 10)
  • 10-Ethyl-10H-anthracen-9-one :
    • Ethyl at position 10 may disrupt conjugation across the anthracene ring, reducing planarity and altering UV-Vis absorption.

Physicochemical Properties

Selected data from structural analogs (Table 1):

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) α[°] Reference
3-Ethyl-10-hydroxyanthracen-9(10H)-one (Target) 252.30* N/A N/A N/A
10-Hydroxy-10-(2-methoxyphenyl)anthracenone 316.35 514.3 1.285 N/A
10-Chloro-10H-anthracen-9-one 230.67 N/A N/A 14.876
9-Oxo-10H-anthracene-10-carboxylic acid 252.23 N/A N/A 15.617

*Calculated molecular weight based on formula C₁₇H₁₆O₂.

  • Hydroxy vs. Methoxyphenyl Substitution: The methoxyphenyl group in 10-hydroxy-10-(2-methoxyphenyl)anthracenone contributes to higher molecular weight (316.35 vs. 252.30) and boiling point (514.3°C) compared to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.